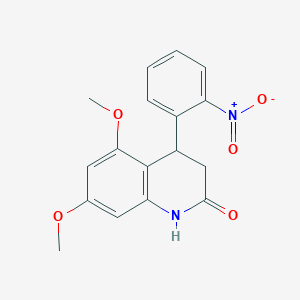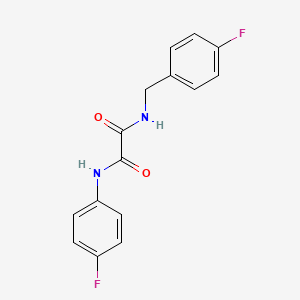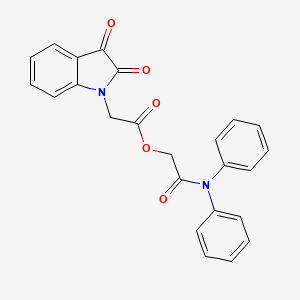![molecular formula C15H18ClNOS B4595300 N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]cyclopropanamine;hydrochloride](/img/structure/B4595300.png)
N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]cyclopropanamine;hydrochloride
Descripción general
Descripción
N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]cyclopropanamine;hydrochloride is a complex organic compound that features a cyclopropanamine core linked to a thiophen-2-ylmethoxyphenyl group
Aplicaciones Científicas De Investigación
N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]cyclopropanamine;hydrochloride has a wide range of applications in scientific research:
Biology: This compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]cyclopropanamine;hydrochloride typically involves multiple steps, starting with the preparation of the thiophen-2-ylmethoxyphenyl intermediate. This intermediate is then coupled with cyclopropanamine under specific reaction conditions to form the final product. Common reagents used in these reactions include palladium catalysts for coupling reactions and various solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]cyclopropanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Mecanismo De Acción
The mechanism of action of N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]cyclopropanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and affecting downstream pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyclopropanamine derivatives and thiophene-containing molecules. Examples include N-[2-(4-chlorophenoxy)ethyl]cyclopropanamine;hydrochloride and various thiophene-based drugs .
Uniqueness
N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]cyclopropanamine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopropanamine core with a thiophen-2-ylmethoxyphenyl group sets it apart from other similar compounds, potentially offering unique advantages in various applications.
Propiedades
IUPAC Name |
N-[[4-(thiophen-2-ylmethoxy)phenyl]methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS.ClH/c1-2-15(18-9-1)11-17-14-7-3-12(4-8-14)10-16-13-5-6-13;/h1-4,7-9,13,16H,5-6,10-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTFMFANRAMZJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(C=C2)OCC3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B4595217.png)
![3-ethyl-5-{2-[(2-methylbenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4595230.png)
![N-(3,4-dimethylphenyl)-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}methanesulfonamide](/img/structure/B4595232.png)
![1-[5-HYDROXY-3-METHYL-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE](/img/structure/B4595239.png)
![methyl (3-{[1-(3,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B4595253.png)

![4,4'-{(9-oxo-9H-fluorene-2,7-diyl)bis[sulfonyl(methylimino)]}dibutanoic acid](/img/structure/B4595265.png)
![2,3-DIHYDRO-1H-INDOL-1-YL[2-(3,4-DIMETHYLPHENYL)-8-METHYL-4-QUINOLYL]METHANONE](/img/structure/B4595267.png)
![3-[(4-METHYLPHENYL)SULFANYL]-6-NITRO-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE](/img/structure/B4595272.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4595279.png)




